2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
CAS No.:
Cat. No.: VC14946963
Molecular Formula: C19H11ClN2O3
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11ClN2O3 |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C19H11ClN2O3/c20-11-7-5-10(6-8-11)15-13(9-21)18(22)25-17-12-3-1-2-4-14(12)24-19(23)16(15)17/h1-8,15H,22H2 |
| Standard InChI Key | FVUNYVVVJSXLRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)C(=O)O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, reflects its polycyclic framework:
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Core structure: A pyrano[3,2-c]chromene system fused with a benzopyran moiety.
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Substituents:
Crystallographic studies reveal a triclinic crystal system (space group P) with intermolecular hydrogen bonds stabilizing the lattice . The dihedral angle between the fused pyranochromene ring and the 4-chlorophenyl group is approximately 89°, indicating near-perpendicular orientation .
Physicochemical Data
Synthesis and Optimization
Green Synthesis Methods
The compound is synthesized via one-pot three-component reactions (3CRs), which align with green chemistry principles:
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Reactants: 4-Chlorobenzaldehyde, malononitrile, and 4-hydroxycoumarin.
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Catalysts:
Table 1: Comparative Analysis of Synthetic Conditions
| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| Co-doped Fe(III) tartrate | H₂O | 80°C | 30 | 93 |
| NH₄VO₃ | EtOH:H₂O (1:1) | Reflux | 8–14 | 93 |
| Nano-kaoline/BF₃/Fe₃O₄ | Solvent-free | 100°C | 20 | 94 |
Mechanistic Insights
The reaction proceeds via:
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Knoevenagel condensation: Formation of an α,β-unsaturated nitrile from aldehyde and malononitrile.
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Michael addition: Attack by 4-hydroxycoumarin’s enolate.
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Cyclization: Intramolecular lactonization to form the pyranochromene core .
Biological Activities and Mechanisms
Anticancer Effects
The compound demonstrates selective cytotoxicity against cancer cells via:
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Microtubule disruption: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest .
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Centrosome de-clustering: Reduces multipolar mitotic spindles in melanoma cells (518 A2 line) .
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Antiangiogenic activity: Suppresses VEGF-induced endothelial cell migration in vitro and reduces tumor vasculature in vivo .
Table 2: Antiproliferative Activity (IC₅₀ Values)
Additional Pharmacological Properties
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Spasmolytic activity: Relaxes smooth muscle by blocking Ca²⁺ channels.
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Anti-inflammatory effects: Inhibits COX-2 and TNF-α production in murine models.
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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4-Chlorophenyl group: Enhances lipophilicity and target binding via hydrophobic interactions.
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Carbonitrile group: Participates in hydrogen bonding with biological targets (e.g., tubulin) .
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Amino group: Facilitates solubility and interaction with acidic residues in enzyme active sites .
Pharmacokinetic and Toxicological Considerations
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